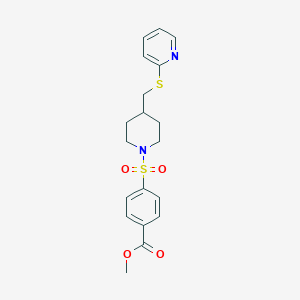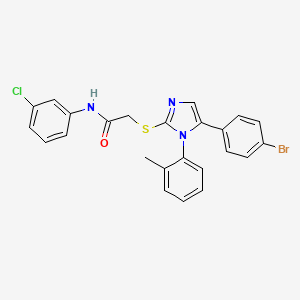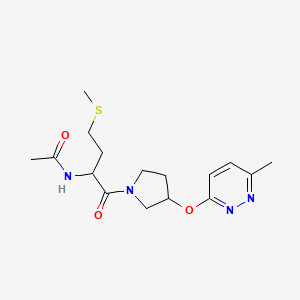![molecular formula C20H18ClN3O3 B2783015 N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide CAS No. 2094173-37-0](/img/structure/B2783015.png)
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide, also known as CQ-29, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to possess a broad spectrum of biological activities.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes or proteins that are essential for the survival and replication of microorganisms or cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of various microorganisms, including bacteria, viruses, and parasites. Additionally, this compound has been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Furthermore, this compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide possesses several advantages as a research tool. It is a small molecule compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Additionally, this compound has been extensively studied for its biological activities, making it a well-characterized compound. However, this compound also possesses certain limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide. One potential direction is to investigate its potential use in the treatment of infectious diseases, such as malaria and tuberculosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential use of this compound in cancer therapy and inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide involves a multi-step process that includes the reaction of 2-chloro-8-methylquinoline with formic acid to form the corresponding formamide intermediate. The intermediate is then reacted with 4-hydroxybenzoyl chloride to yield the final product, this compound.
Scientific Research Applications
N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess antimicrobial, antiviral, and antiparasitic properties, making it a promising candidate for the treatment of infectious diseases. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities, indicating its potential use in the treatment of inflammatory and neoplastic diseases.
properties
IUPAC Name |
2-chloro-N-[2-[(4-hydroxybenzoyl)amino]ethyl]-8-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-3-2-4-14-11-16(18(21)24-17(12)14)20(27)23-10-9-22-19(26)13-5-7-15(25)8-6-13/h2-8,11,25H,9-10H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQHMLWORRKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NCCNC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2782948.png)
![Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2782951.png)
